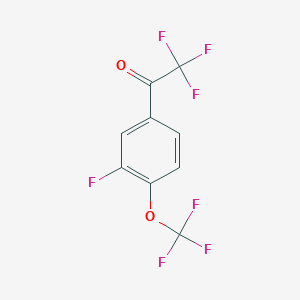

2,2,2-Trifluoro-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone

Description

2,2,2-Trifluoro-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a substituted phenyl ring. The phenyl ring features a 3-fluoro and 4-trifluoromethoxy (-OCF₃) substituent, conferring strong electron-withdrawing effects.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F7O2/c10-5-3-4(7(17)8(11,12)13)1-2-6(5)18-9(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSUJMUYTFIBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone typically involves the introduction of trifluoromethyl groups and fluorine atoms into the aromatic ring. One common method is the reaction of 3-fluoro-4-trifluoromethoxybenzaldehyde with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Trifluoroethanone Derivatives with Halogenated Phenyl Groups

- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone (CAS 708-64-5): Lacks the 4-trifluoromethoxy group, reducing electron-withdrawing effects. Similarity score: 0.83 .

- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (CAS 30071-93-3): Contains two -CF₃ groups at positions 3 and 5, enhancing steric hindrance and lipophilicity. Similarity score: 0.82 .

- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9): Substitutes -Cl for -F and -OCF₃, altering reactivity in nucleophilic substitutions. Similarity score: 0.78 .

Trifluoroethanone Derivatives with Heterocyclic Moieties

- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (): Replaces the phenyl ring with a triazole group, enabling coordination chemistry and click reactions. Synthesized via acid-switchable methods with 80% yield and E-factor 13.6 .

- 2,2,2-Trifluoro-1-(quinolin-3-yl)ethanol (): Contains a quinoline ring, offering fluorescence properties and medicinal chemistry applications.

Physical and Spectral Properties

Stability and Handling Considerations

- Fluorine Content : High fluorine density increases thermal stability but may pose environmental persistence concerns.

- Electron-Withdrawing Groups : The 4-trifluoromethoxy group in the target compound enhances oxidative stability compared to methoxy analogs .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone, also known by its CAS number 132734-54-4, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H6F4O2

- Molecular Weight : 222.14 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

- CAS Number : 132734-54-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl and methoxy groups enhance the compound's lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a derivative of this compound demonstrated potent inhibitory effects on various cancer cell lines, including breast cancer and lung cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 0.126 | Apoptosis induction |

| Study B | A549 | 0.250 | Cell cycle arrest |

Antimicrobial Activity

Fluorinated compounds are often evaluated for their antimicrobial properties. In vitro tests have shown that related trifluoromethyl compounds can inhibit the growth of Gram-positive bacteria. The specific activity of this compound against bacterial strains remains to be fully characterized.

Case Study 1: Anticancer Efficacy

A preclinical study investigated the efficacy of a fluorinated derivative in inhibiting tumor growth in a mouse model of triple-negative breast cancer (TNBC). The compound was administered at a dose of 40 mg/kg for three consecutive days. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Case Study 2: Safety Profile

In another investigation focusing on toxicity, the compound was tested in healthy mice at increasing doses up to 2000 mg/kg. The results revealed no acute toxicity or significant adverse effects, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.